

An In-Depth Technical Guide to the Molecular Structure of Bhq-O-5HT

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Compound of Interest

Compound Name: Bhq-O-5HT

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Abstract

This technical guide provides a comprehensive overview of the molecular structure and properties of **Bhq-O-5HT**, a photoactivatable "caged" derivative of the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). By protecting the biological activity of 5-HT with a photolabile Bhq (Black Hole Quencher) group, **Bhq-O-5HT** allows for the precise spatiotemporal release of 5-HT upon light stimulation. This capability makes it an invaluable tool for studying serotonergic signaling in various biological systems. This document details the synthesis, structural characterization, and photoactivation of **Bhq-O-5HT**, presenting quantitative data in structured tables and outlining key experimental protocols.

Molecular Structure and Properties

Bhq-O-5HT, with the systematic name 2-[[[3-(2-Aminoethyl)-1H-indol-5-yl]oxy]methyl]-8-bromo-7-quinolinol, is a complex molecule designed for photochemical release of serotonin. The "caging" moiety, a derivative of 8-bromo-7-hydroxyquinoline (Bhq), is attached to the 5-hydroxyl group of serotonin via an ether linkage. This modification renders the serotonin molecule biologically inactive until the cage is removed by light.

Property	Value	Reference
Systematic Name	2-[[[3-(2-Aminoethyl)-1H-indol-5-yl]oxy)methyl]-8-bromo-7-quinolinol	N/A
Molecular Formula	C ₂₀ H ₁₈ BrN ₃ O ₂	N/A
Molecular Weight	412.28 g/mol	N/A
Appearance	Yellow solid	Rea et al., 2013

Table 1: Physicochemical Properties of **Bhq-O-5HT**

Spectroscopic Data

The structural integrity and purity of **Bhq-O-5HT** have been confirmed through nuclear magnetic resonance (NMR) and mass spectrometry (MS).

¹ H NMR (400 MHz, DMSO-d ₆) δ (ppm)	¹³ C NMR (100 MHz, DMSO-d ₆) δ (ppm)	High-Resolution Mass Spectrometry (HRMS)
10.70 (s, 1H), 8.78 (d, J = 8.4 Hz, 1H), 8.12 (d, J = 8.4 Hz, 1H), 7.60 (d, J = 8.4 Hz, 1H), 7.42 (d, J = 8.4 Hz, 1H), 7.18 (d, J = 2.4 Hz, 1H), 7.12 (d, J = 8.8 Hz, 1H), 7.08 (s, 1H), 6.78 (dd, J = 8.8, 2.4 Hz, 1H), 5.30 (s, 2H), 3.05 (t, J = 7.2 Hz, 2H), 2.85 (t, J = 7.2 Hz, 2H)	156.4, 150.9, 147.8, 137.2, 136.1, 131.2, 128.4, 127.9, 124.2, 122.9, 115.8, 112.4, 112.0, 111.8, 111.5, 102.7, 70.1, 41.2, 28.1	[M+H] ⁺ calculated for C ₂₀ H ₁₉ BrN ₃ O ₂ : 412.0664; found: 412.0661

Table 2: NMR and HRMS Data for **Bhq-O-5HT** (as reported in Rea et al., 2013)

Synthesis of Bhq-O-5HT

The synthesis of **Bhq-O-5HT** is a multi-step process involving the preparation of a protected serotonin derivative and the Bhq caging group, followed by their coupling.

Experimental Protocol for Synthesis

Step 1: Synthesis of N-Boc-5-hydroxytryptamine

- To a solution of 5-hydroxytryptamine hydrochloride (1.0 eq) in a 1:1 mixture of tetrahydrofuran and water, add sodium bicarbonate (2.5 eq).
- Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) and stir the mixture at room temperature for 12 hours.
- Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
- Concentrate the solution under reduced pressure to yield N-Boc-5-hydroxytryptamine.

Step 2: Synthesis of 2-(bromomethyl)-8-bromo-7-hydroxyquinoline

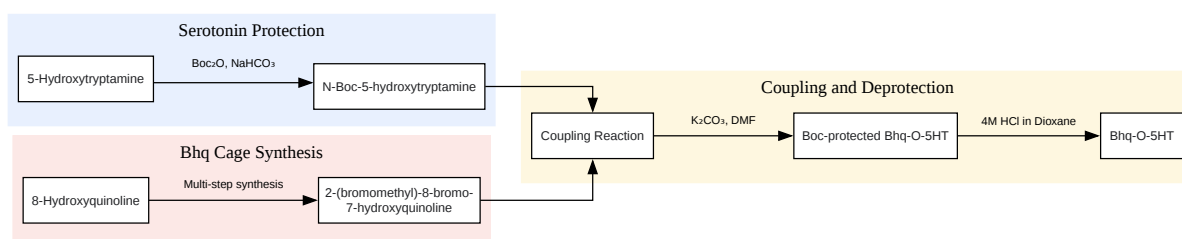
- This intermediate can be synthesized from 8-hydroxyquinoline through a series of bromination and functional group manipulation steps. Specific conditions can be adapted from literature procedures for similar quinoline derivatives.

Step 3: Coupling of N-Boc-5-hydroxytryptamine and 2-(bromomethyl)-8-bromo-7-hydroxyquinoline

- Dissolve N-Boc-5-hydroxytryptamine (1.0 eq) and 2-(bromomethyl)-8-bromo-7-hydroxyquinoline (1.0 eq) in anhydrous dimethylformamide.
- Add potassium carbonate (2.0 eq) and stir the reaction mixture at room temperature for 24 hours.
- Pour the reaction mixture into water and extract with ethyl acetate.
- Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
- Purify the crude product by column chromatography on silica gel to obtain the Boc-protected **Bhq-O-5HT**.

Step 4: Deprotection of the Boc Group

- Dissolve the Boc-protected **Bhq-O-5HT** in a solution of 4 M HCl in dioxane.
- Stir the solution at room temperature for 1 hour.
- Remove the solvent under reduced pressure to yield **Bhq-O-5HT** hydrochloride as a yellow solid.



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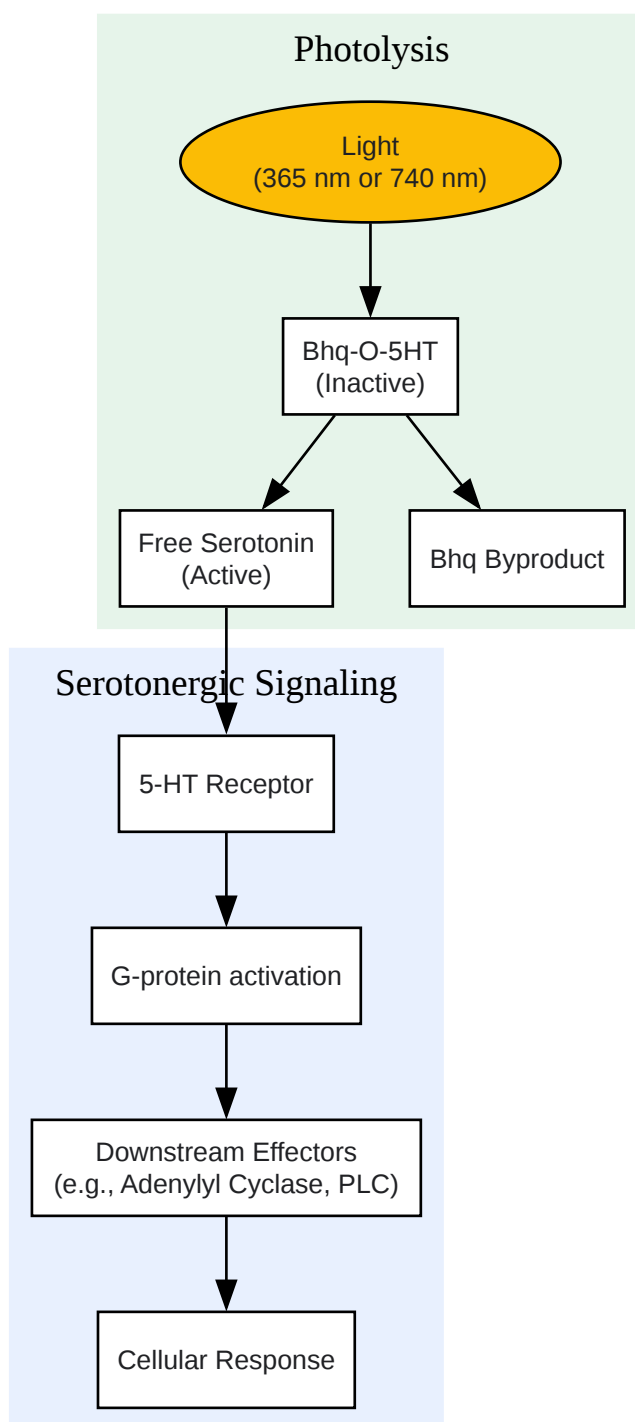
Caption: Synthetic workflow for **Bhq-O-5HT**.

Photoactivation (Uncaging) of Bhq-O-5HT

The release of serotonin from **Bhq-O-5HT** is initiated by the absorption of light, leading to the cleavage of the ether bond connecting the Bhq cage to the serotonin molecule. This process can be triggered by either one-photon or two-photon excitation.

Uncaging Mechanism and Signaling Pathway

Upon photoexcitation, the Bhq moiety undergoes a photochemical reaction that results in its cleavage from the 5-hydroxyl group of serotonin. The free serotonin is then able to bind to its receptors and elicit a biological response.



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